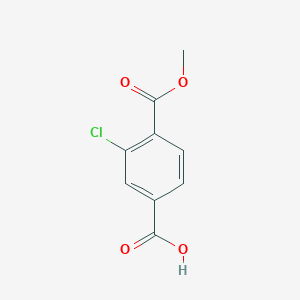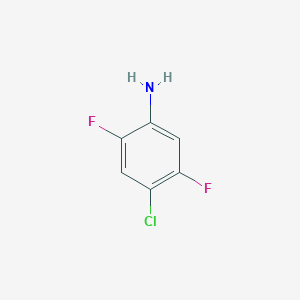
4-Chloro-2,5-difluoroaniline
Vue d'ensemble
Description
4-Chloro-2,5-difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It has a molecular weight of 163.55 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2,5-difluoroaniline is 1S/C6H4ClF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-2,5-difluoroaniline is a solid substance . It has a molecular weight of 163.55 .Applications De Recherche Scientifique
Haloaniline-induced Nephrotoxicity
Haloanilines, including compounds similar to 4-Chloro-2,5-difluoroaniline, have been studied for their nephrotoxic effects in vitro, using renal cortical slices from rats. The study found that dihaloanilines, which have structural similarities to 4-Chloro-2,5-difluoroaniline, exhibited varying degrees of nephrotoxicity, with some reducing gluconeogenesis and increasing lactate dehydrogenase release, indicating potential toxicity to kidney cells (Hong et al., 2000).
Spectroscopic and Quantum Chemical Studies
Spectroscopic and structural investigations have been conducted on molecules like 3,4-difluoroaniline, closely related to 4-Chloro-2,5-difluoroaniline, using various experimental and theoretical techniques. These studies provide insights into the molecular structure, vibrational spectra, chemical shifts, and electronic characteristics, offering a deep understanding of the physicochemical properties of di-substituted aniline derivatives (Kose, Karabacak, & Atac, 2015).
F-Element Coordination Chemistry
Research has also explored the coordination chemistry with f-element complexes, which could be relevant to understanding the chemical behavior of 4-Chloro-2,5-difluoroaniline when interacting with f-elements like lanthanides and actinides. This knowledge aids in improving selectivity for actinide separations, crucial for nuclear fuel reprocessing and environmental remediation (Gorden, DeVore, & Maynard, 2013).
Selective Difluoromethylation and Monofluoromethylation Reactions
The introduction of fluorinated moieties into organic molecules, including those similar to 4-Chloro-2,5-difluoroaniline, is a significant area of research. These modifications often result in beneficial effects for pharmaceutical and agrochemical applications, indicating the broad utility of fluoroaniline derivatives in synthetic chemistry (Hu, Zhang, & Wang, 2009).
Local Anesthetic Activity of Difluoroaniline Derivatives
The synthesis and study of local anesthetic properties of 3,4-difluoroaniline derivatives, which share structural characteristics with 4-Chloro-2,5-difluoroaniline, have highlighted the potential biomedical applications of these compounds. Such research underlines the importance of fluoroaniline derivatives in the development of new therapeutic agents (Gataullin et al., 1999).
Safety And Hazards
4-Chloro-2,5-difluoroaniline is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, to wear protective clothing, and to use only in a well-ventilated area .
Propriétés
IUPAC Name |
4-chloro-2,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRVOUSDQGBZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562336 | |
| Record name | 4-Chloro-2,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-difluoroaniline | |
CAS RN |
2613-30-1 | |
| Record name | 4-Chloro-2,5-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

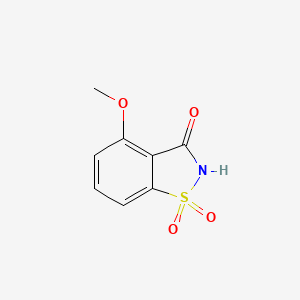
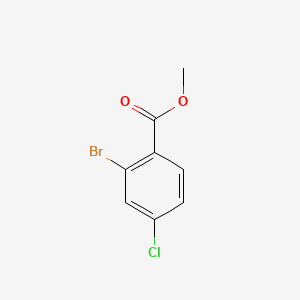
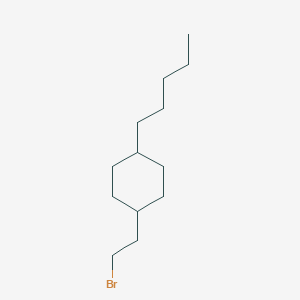
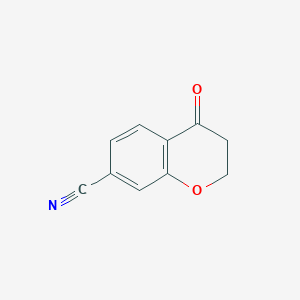
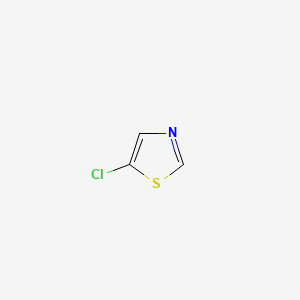
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)
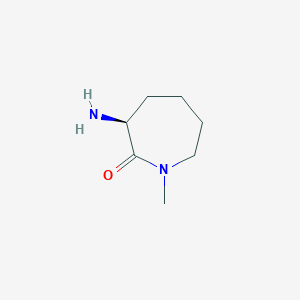
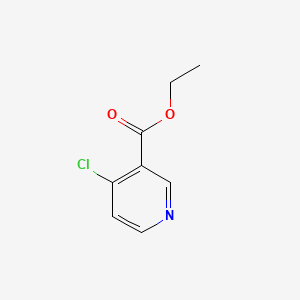
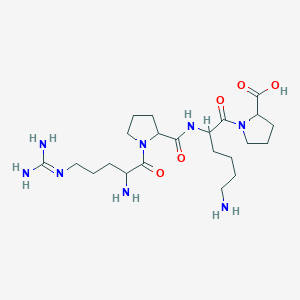
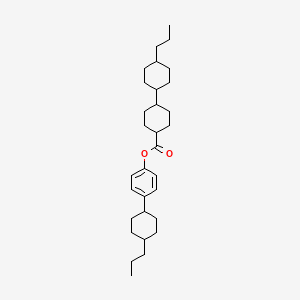
![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
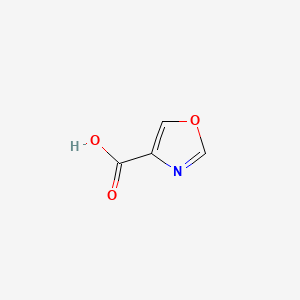
![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)
